molecular formula C12H8ClFN2O2 B6390567 2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1261950-03-1

2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390567
CAS No.: 1261950-03-1
M. Wt: 266.65 g/mol
InChI Key: CKTUVFMKFGUQQI-UHFFFAOYSA-N
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Description

2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with amino, carboxylic acid, and a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-5-chlorobenzoic acid: Similar structure but lacks the fluorine substituent.

    2-Amino-4-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a different substitution pattern on the pyridine ring.

    3-(3-Chloro-4-fluorophenyl)pyridine-2-carboxylic acid: Lacks the amino group.

Uniqueness

2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and binding affinity in biochemical assays .

Properties

IUPAC Name

2-amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-9-4-6(1-2-10(9)14)7-3-8(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUVFMKFGUQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687719
Record name 2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-03-1
Record name 2-Amino-5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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